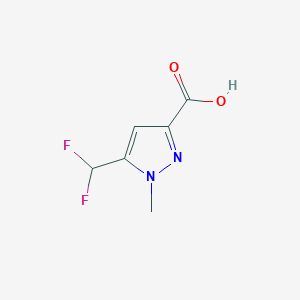

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 5-(difluoromethyl)sulfonyl-1-phenyl-1H-tetrazole with a suitable nucleophile, followed by reductive elimination to yield the desired product . The reaction conditions often involve the use of metal catalysts such as nickel complexes and specific ligands to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is typically achieved through several chemical pathways involving difluoroacetoacetate derivatives and hydrazine compounds. The process often includes:

- Claisen Condensation : This reaction involves the condensation of difluoroacetoacetate with methyl hydrazine to form the pyrazole ring.

- Acid Hydrolysis : Following the formation of the pyrazole ring, hydrolysis is performed to yield the carboxylic acid derivative.

The synthesis methods have been optimized for yield and regioselectivity, making it feasible for large-scale production suitable for agricultural applications .

Agricultural Applications

The primary application of this compound is as an intermediate in the production of succinate dehydrogenase inhibitors (SDHIs) , a class of fungicides. These fungicides are crucial for controlling various fungal diseases in crops. Notable fungicides derived from this compound include:

| Fungicide Name | Year Registered | Target Pathogen |

|---|---|---|

| Isopyrazam | 2010 | Various fungal species |

| Sedaxane | 2011 | Zymoseptoria tritici (Septoria leaf blotch) |

| Bixafen | 2011 | Broad-spectrum fungal diseases |

| Fluxapyroxad | 2011 | Phytophthora infestans (Late blight) |

| Benzovindiflupyr | 2012 | Various crop pathogens |

| Pydiflumetofen | 2016 | Broad-spectrum activity |

| Inpyrfluxam | 2019 | New generation SDHI |

These fungicides work by inhibiting complex II of the mitochondrial respiration chain, effectively disrupting energy production in fungal cells .

Environmental Impact and Residue Studies

As these fungicides are widely used in agriculture, studies have shown that this compound can be detected as a metabolite in environmental samples following the application of its parent compounds. This raises concerns regarding environmental persistence and potential impacts on non-target organisms .

Case Studies

Several studies have documented the effectiveness and safety profiles of fungicides derived from this compound:

- Study on Efficacy Against Fungal Diseases : Research has demonstrated that fluxapyroxad exhibits high efficacy against Alternaria species, which are significant pathogens affecting crops like tomatoes and potatoes. The study indicated that fluxapyroxad significantly reduces disease incidence compared to untreated controls .

- Environmental Monitoring : A study conducted by the US Geological Survey highlighted that fluxapyroxad was one of the most heavily used fungicides in the United States, with substantial quantities detected in surface water samples. This underscores the importance of monitoring agricultural runoff and understanding the ecological consequences of SDHI usage .

Wirkmechanismus

The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(difluoromethyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

- 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- 7-difluoromethylpyrazolo[1,5-a]pyrimidines

Uniqueness

5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Biologische Aktivität

5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1174308-83-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways affected, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biochemical pathways.

Target Enzymes:

- Enzyme Inhibition: Similar compounds have been reported to inhibit enzymes involved in cell growth and proliferation, suggesting that this compound may act through similar mechanisms.

Mode of Action:

- Binding Interactions: The compound likely binds to the active sites of target enzymes, inhibiting their function and leading to downstream effects on cellular processes.

Biochemical Pathways:

- Cell Growth and Proliferation: It has been shown that pyrazole derivatives can influence pathways related to cell cycle regulation and apoptosis, indicating potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds, providing insights into the potential applications of this compound.

Case Study 1: Antifungal Activity

A series of novel pyrazole derivatives were synthesized and tested for antifungal activity. One derivative showed higher efficacy than standard treatments against seven different fungi. The study utilized quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity .

Case Study 2: Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of pyrazole derivatives, including selective COX-2 inhibitors. Compounds were evaluated using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation compared to control groups. The findings suggest that modifications in the pyrazole structure can enhance therapeutic efficacy while minimizing side effects .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)2-3(9-10)6(11)12/h2,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOYEUCGIXABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174308-83-8 | |

| Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.